5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carbonitrile group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves the bromination of 2-(methylsulfanyl)pyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential in drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, influencing specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Lacks the methylsulfanyl group, used in similar synthetic applications.
2-(Methylsulfanyl)pyridine-3-carbonitrile: Lacks the bromine atom, used in different substitution reactions.
Uniqueness
5-Bromo-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the presence of both the bromine and methylsulfanyl groups, allowing it to participate in a wider range of chemical reactions and making it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C7H5BrN2S |
---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
5-bromo-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2S/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 |
InChI-Schlüssel |
PGZOFJIANYJEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=N1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.